molecular formula C8H13BrO2 B14056023 Ethyl (Z)-2-bromohex-2-enoate

Ethyl (Z)-2-bromohex-2-enoate

Cat. No.: B14056023
M. Wt: 221.09 g/mol
InChI Key: QRKWZSWILJXLJU-SREVYHEPSA-N
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Description

Ethyl (Z)-2-bromohex-2-enoate is an organic compound characterized by the presence of a bromine atom attached to a hexenoate ester. This compound is notable for its applications in organic synthesis and its role as an intermediate in various chemical reactions. The (Z)-configuration indicates that the higher priority substituents on the double bond are on the same side, which can influence the compound’s reactivity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl (Z)-2-bromohex-2-enoate can be synthesized through several methods. One common approach involves the bromination of ethyl hex-2-enoate. This reaction typically uses bromine (Br₂) in an organic solvent such as dichloromethane (CH₂Cl₂) under controlled conditions to ensure the formation of the (Z)-isomer.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature and concentration of reactants. This ensures high yield and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions: Ethyl (Z)-2-bromohex-2-enoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH⁻) or amines (NH₂R).

    Addition Reactions: The double bond can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form hexadienoates.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Addition: Bromine (Br₂) or hydrogen bromide (HBr) in an inert solvent.

    Elimination: Potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

Major Products:

    Substitution: Ethyl (Z)-2-hydroxyhex-2-enoate.

    Addition: Ethyl (Z)-2,3-dibromohexanoate.

    Elimination: Ethyl hexadienoate.

Scientific Research Applications

Ethyl (Z)-2-bromohex-2-enoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (Z)-2-bromohex-2-enoate involves its reactivity due to the presence of the bromine atom and the double bond. The bromine atom can act as a leaving group in substitution reactions, while the double bond can participate in addition and elimination reactions. These properties make it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

    Ethyl (E)-2-bromohex-2-enoate: The (E)-isomer has different spatial arrangement, leading to variations in reactivity and applications.

    Ethyl 2-bromohexanoate: Lacks the double bond, resulting in different chemical behavior.

    Ethyl (Z)-2-chlorohex-2-enoate: Similar structure but with chlorine instead of bromine, affecting its reactivity and use.

Uniqueness: Ethyl (Z)-2-bromohex-2-enoate is unique due to its specific (Z)-configuration, which can influence its reactivity and interactions in chemical reactions. This makes it particularly valuable in the synthesis of stereochemically complex molecules.

Properties

Molecular Formula

C8H13BrO2

Molecular Weight

221.09 g/mol

IUPAC Name

ethyl (Z)-2-bromohex-2-enoate

InChI

InChI=1S/C8H13BrO2/c1-3-5-6-7(9)8(10)11-4-2/h6H,3-5H2,1-2H3/b7-6-

InChI Key

QRKWZSWILJXLJU-SREVYHEPSA-N

Isomeric SMILES

CCC/C=C(/C(=O)OCC)\Br

Canonical SMILES

CCCC=C(C(=O)OCC)Br

Origin of Product

United States

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